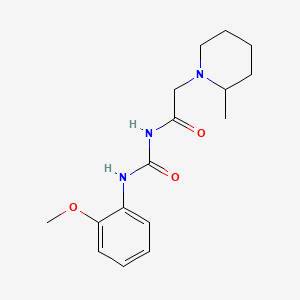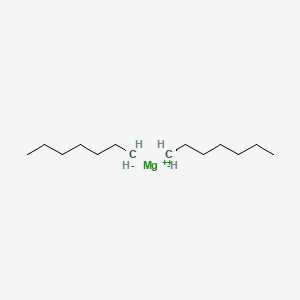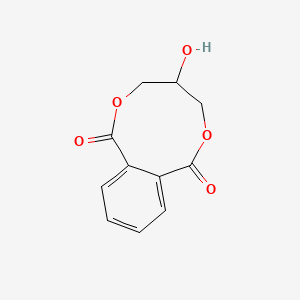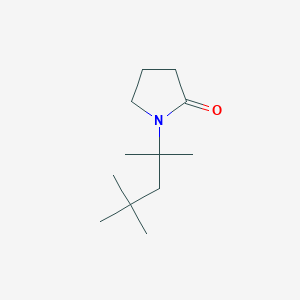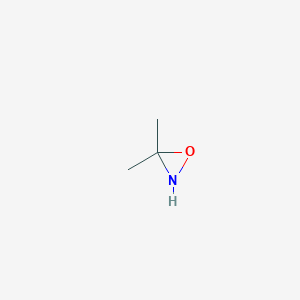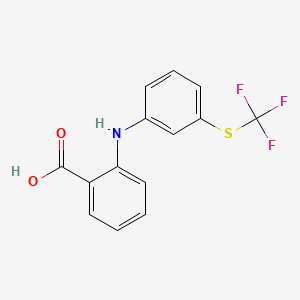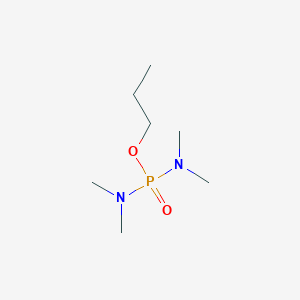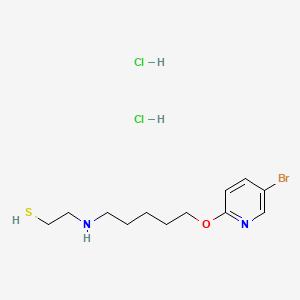
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride is a chemical compound with the molecular formula C12H20BrCl2N2OS and a molecular weight of 391.18 g/mol . This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 5-bromo-2-pyridinol with 1-bromo-5-chloropentane to form 5-(5-bromo-2-pyridyloxy)pentyl bromide. This intermediate is then reacted with ethanethiol in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Mécanisme D'action
The mechanism of action of Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can bind to active sites of enzymes, inhibiting their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethiol, 2-[[5-[(5-bromo-2-pyridinyl)oxy]pentyl]amino]-, hydrochloride
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrogen sulfate (ester)
Uniqueness
Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, dihydrochloride is unique due to its specific combination of a brominated pyridine ring and an ethanethiol group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research .
Propriétés
Numéro CAS |
41287-53-0 |
|---|---|
Formule moléculaire |
C12H21BrCl2N2OS |
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
2-[5-(5-bromopyridin-2-yl)oxypentylamino]ethanethiol;dihydrochloride |
InChI |
InChI=1S/C12H19BrN2OS.2ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;;/h4-5,10,14,17H,1-3,6-9H2;2*1H |
Clé InChI |
ZEVBVMDQMBCLIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)OCCCCCNCCS.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


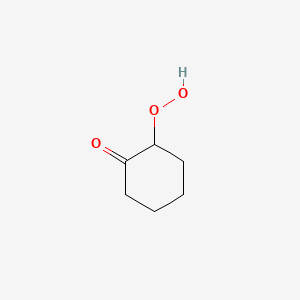
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)

![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
